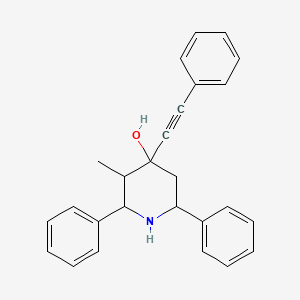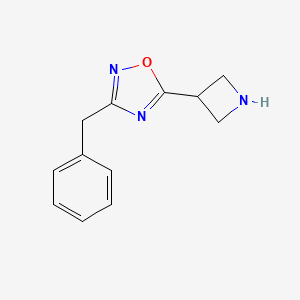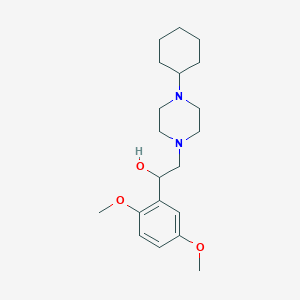
3-Methyl-2,6-diphenyl-4-(phenylethynyl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2,6-diphenyl-4-(phenylethynyl)piperidin-4-ol is a complex organic compound with a molecular formula of C26H25NO. This compound is part of the piperidine family, which is known for its diverse applications in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,6-diphenyl-4-(phenylethynyl)piperidin-4-ol typically involves multiple steps. One common method starts with the preparation of 3-Methyl-2,6-diphenylpiperidin-4-one. This intermediate is then subjected to a series of reactions, including the addition of phenylethynyl groups and subsequent reduction to form the final product .
Industrial Production Methods
it is likely that large-scale synthesis would involve optimization of the laboratory methods to increase yield and reduce costs, possibly using continuous flow reactors and automated systems .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2,6-diphenyl-4-(phenylethynyl)piperidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenylethynyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
3-Methyl-2,6-diphenyl-4-(phenylethynyl)piperidin-4-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Methyl-2,6-diphenyl-4-(phenylethynyl)piperidin-4-ol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its phenylethynyl and piperidine moieties. These interactions can modulate biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-2,6-diphenylpiperidin-4-one
- 1-Ethyl-4-(2-phenylethynyl)piperidin-4-ol
- 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one
Uniqueness
What sets 3-Methyl-2,6-diphenyl-4-(phenylethynyl)piperidin-4-ol apart from similar compounds is its unique combination of phenylethynyl and piperidine groups. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
57037-29-3 |
|---|---|
Molecular Formula |
C26H25NO |
Molecular Weight |
367.5 g/mol |
IUPAC Name |
3-methyl-2,6-diphenyl-4-(2-phenylethynyl)piperidin-4-ol |
InChI |
InChI=1S/C26H25NO/c1-20-25(23-15-9-4-10-16-23)27-24(22-13-7-3-8-14-22)19-26(20,28)18-17-21-11-5-2-6-12-21/h2-16,20,24-25,27-28H,19H2,1H3 |
InChI Key |
JWLZILSXRBYLTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(NC(CC1(C#CC2=CC=CC=C2)O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(3,4-dimethoxyphenyl)-2-(ethylsulfanyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11192024.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B11192033.png)
![7,8-dimethyl-3-[2-(morpholin-4-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11192043.png)
![3,3-dimethyl-11-(pyridin-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11192044.png)
![ethyl 2-amino-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate](/img/structure/B11192062.png)
![2-(2-methoxyethyl)-8-(3-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11192068.png)
![(6-Methylimidazo[1,2-a]pyridin-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B11192069.png)
![2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-6-(trifluoromethyl)pyrimidin-4(3H)-one](/img/structure/B11192071.png)
![N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,8-dimethylquinazolin-2-amine](/img/structure/B11192078.png)
![methyl (2Z)-{1-[(3-chloro-2-methylphenyl)carbamothioyl]-2-[(4-methylquinazolin-2-yl)amino]-5-oxo-1,5-dihydro-4H-imidazol-4-ylidene}ethanoate](/img/structure/B11192080.png)
![3-Chloro-N-{phenyl[5-(pyrrolidin-1-YL)-1,3,4-oxadiazol-2-YL]methyl}benzamide](/img/structure/B11192084.png)

![2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B11192114.png)
